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Introduction
5-Hydroxy-4-octanone, also known as butyroin, is a flavoring agent recognized for its sweet,

buttery, and slightly pungent, nut-like aroma and taste.[1][2] It is found naturally in cocoa, tea

(Camellia sinensis), and coconut (Cocos nucifera).[1][2][3] This compound is listed by the

Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe

(GRAS) and is used to impart or enhance flavor in a variety of food products.[1][4] These

application notes provide detailed protocols for the analysis, sensory evaluation, and

application of 5-hydroxy-4-octanone in food systems.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-hydroxy-4-octanone is presented

in Table 1. This data is crucial for its handling, storage, and application in food manufacturing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1296008?utm_src=pdf-interest
https://www.benchchem.com/product/b1296008?utm_src=pdf-body
https://www.rroij.com/open-access/analysis-of-flavour-compounds-through-gas-chromatographymass-spectrometry.pdf
https://issuu.com/artisanspiritmag/docs/artisanspirit_issue043_web/s/27413223
https://www.rroij.com/open-access/analysis-of-flavour-compounds-through-gas-chromatographymass-spectrometry.pdf
https://issuu.com/artisanspiritmag/docs/artisanspirit_issue043_web/s/27413223
https://agriculture.institute/quality-assurance/quality-control-flavouring-agents-testing/
https://www.rroij.com/open-access/analysis-of-flavour-compounds-through-gas-chromatographymass-spectrometry.pdf
https://www.femaflavor.org/sites/default/files/2024-06/FEMA%20Sensory%20Guidance%20January%202022%20Member%20Distribution%20020322%20final.pdf
https://www.benchchem.com/product/b1296008?utm_src=pdf-body
https://www.benchchem.com/product/b1296008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₈H₁₆O₂ [1][5]

Molecular Weight 144.21 g/mol [1][5]

Appearance Yellowish liquid [3][6]

Odor
Sweet, slightly pungent,

buttery, nut-like
[1][2]

Taste Sweet, buttery, oily [2]

Boiling Point
187.7 °C at 760 mmHg; 80-82

°C at 10 mmHg
[6][7]

Density 0.916 g/mL at 25 °C [2][7]

Refractive Index 1.4315 at 20 °C [2][7]

Solubility
Almost insoluble in water;

soluble in alcohol and oils
[2][3]

FEMA Number 2587 [3][8]

JECFA Number 416 [3][8]

CAS Number 496-77-5 [2][7]

Regulatory Status and Usage Levels
5-Hydroxy-4-octanone is considered safe for use as a flavoring agent at current levels of

intake.[3][8] The FDA has approved its use in food under 21 CFR 172.515.[3] Suggested usage

levels in various food categories are outlined in Table 2.
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Food Category Usage Level (mg/kg)

Alcohol-free beverages 0.5 - 5.0

Cold drinks 1.0 - 20.0

Candy 10.0

Baked goods 7.8

Data sourced from ChemBK.[9]

Experimental Protocols
Protocol 1: Quantitative Analysis of 5-Hydroxy-4-
octanone in a Food Matrix by Gas Chromatography-
Mass Spectrometry (GC-MS)
This protocol describes the quantification of 5-hydroxy-4-octanone in a food product, such as

a beverage or baked good.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)

Homogenize 5 g of the food sample.

Place the homogenized sample into a 20 mL headspace vial.

Add an appropriate internal standard (e.g., 2-heptanone).

Seal the vial with a PTFE/silicone septum.

Equilibrate the vial at 60°C for 15 minutes.

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

2. GC-MS Analysis

Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A or equivalent.

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250°C (splitless mode).

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp to 150°C at 5°C/min.

Ramp to 250°C at 15°C/min, hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-350.

3. Quantification

Create a calibration curve using standard solutions of 5-hydroxy-4-octanone.

Identify the target compound based on its retention time and mass spectrum.

Quantify using the peak area ratio of the analyte to the internal standard.

Sample Preparation GC-MS Analysis Data Processing

Homogenize Food Sample Place in Headspace Vial with Internal Standard Equilibrate at 60°C Expose SPME Fiber Inject into GC-MS Chromatographic Separation Mass Spectrometric Detection Identify Compound Quantify using Calibration Curve
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Click to download full resolution via product page

Figure 1. Workflow for GC-MS analysis of 5-hydroxy-4-octanone.

Protocol 2: Sensory Evaluation - Triangle Test
This protocol is used to determine if a perceptible difference exists between a control product

and a product containing 5-hydroxy-4-octanone.

1. Panelist Selection and Training

Select 20-30 panelists who are regular consumers of the product type being tested.

Train panelists to recognize the basic tastes and the specific flavor profile of 5-hydroxy-4-
octanone.

2. Sample Preparation

Prepare two batches of the food product: a control batch (A) and a batch with a specific

concentration of 5-hydroxy-4-octanone (B).

Present three samples to each panelist in a randomized order, with two being identical and

one being different (e.g., AAB, BBA, ABA, BAB).

3. Evaluation

Ask panelists to identify the sample that is different from the other two.

Collect and analyze the data to determine if a statistically significant number of panelists

correctly identified the odd sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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